molecular formula C19H13ClFN3O4 B2916571 1-(4-chlorobenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941909-37-1

1-(4-chlorobenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2916571
CAS No.: 941909-37-1
M. Wt: 401.78
InChI Key: RZCRAZWJSWHMHI-UHFFFAOYSA-N
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Description

This compound belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide class, characterized by a pyridine core substituted with a carboxamide group at position 3, a 4-chlorobenzyl moiety at position 1, and a 4-fluoro-3-nitrophenyl group at the N-position. The molecular formula is C₁₉H₁₃ClFN₃O₄, with a calculated molecular weight of 401.78 g/mol. Its structural features align with compounds investigated for kinase inhibition, antimicrobial activity, or cytotoxicity .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O4/c20-13-5-3-12(4-6-13)11-23-9-1-2-15(19(23)26)18(25)22-14-7-8-16(21)17(10-14)24(27)28/h1-10H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCRAZWJSWHMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorobenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C21H18ClF2N3O4C_{21}H_{18}ClF_{2}N_{3}O_{4} with a molecular weight of approximately 423.84 g/mol. The structure includes a dihydropyridine core, which is known for its diverse biological activities.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives of dihydropyridine have been shown to inhibit cancer cell proliferation through various pathways, including the modulation of kinase activity. A study demonstrated that certain analogs effectively inhibited Met kinase, leading to reduced tumor growth in xenograft models .

Antimicrobial Properties

Dihydropyridine derivatives have also been evaluated for their antimicrobial activity. A related compound exhibited significant inhibition against various bacterial strains, suggesting that the structural features of this class may enhance their interaction with microbial targets. The presence of fluorine and nitro groups has been associated with increased potency against Gram-positive bacteria .

Anti-inflammatory Effects

In addition to antitumor and antimicrobial properties, the compound may possess anti-inflammatory effects. Similar compounds have shown the ability to downregulate pro-inflammatory cytokines in vitro, indicating a potential mechanism for reducing inflammation in chronic diseases .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Kinase Inhibition : The compound may act as a selective inhibitor of various kinases involved in cancer progression.
  • Receptor Modulation : The presence of halogenated substituents (fluoro and chloro) enhances binding affinity to target receptors.

Case Studies and Research Findings

StudyFindings
Identified potent Met kinase inhibitors among dihydropyridine derivatives; demonstrated complete tumor stasis in xenograft models.
Evaluated antimicrobial activity; showed significant inhibition against multiple bacterial strains.
Investigated anti-inflammatory properties; indicated downregulation of cytokines in cell models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name / Identifier Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity/Notes References
Target Compound : 1-(4-Chlorobenzyl)-N-(4-Fluoro-3-Nitrophenyl)-2-Oxo-1,2-DHP-3-Carboxamide C₁₉H₁₃ClFN₃O₄ 401.78 4-Chlorobenzyl, 4-Fluoro-3-Nitrophenyl Hypothesized kinase inhibition or antimicrobial activity (based on analogs)
BMS-777607 C₂₄H₂₀ClF₂N₃O₄ 487.89 4-Ethoxy, 4-Fluorophenyl, 2-Amino-3-Chloropyridinyl Potent Met kinase inhibitor; oral efficacy in preclinical models
N-(4-Chloro-3-Nitrophenyl)-1-(2-Chlorobenzyl)-2-Oxo-DHP-3-Carboxamide (CAS 941989-39-5) C₁₉H₁₃Cl₂N₃O₄ 418.20 2-Chlorobenzyl, 4-Chloro-3-Nitrophenyl Structural analog with antimicrobial potential (inferred from sulfonamide derivatives)
1-(4-Chlorobenzyl)-2-Oxo-N-(4-Sulfamoylphenyl)-DHP-3-Carboxamide (CAS 899991-34-5) C₁₉H₁₆ClN₃O₄S 417.90 4-Chlorobenzyl, 4-Sulfamoylphenyl Sulfonamide group enhances solubility; unconfirmed biological activity
N-(4-Acetylphenyl)-1-(2-Chloro-6-Fluorobenzyl)-2-Oxo-DHP-3-Carboxamide C₂₁H₁₆ClFN₂O₃ 398.82 2-Chloro-6-Fluorobenzyl, 4-Acetylphenyl No direct activity data; acetyl group may influence metabolic stability

Key Insights from Structural Variations

Substituent Effects on Bioactivity: The nitro group in the target compound’s 3-nitrophenyl moiety (electron-withdrawing) contrasts with the ethoxy group in BMS-777607 (electron-donating). Chlorobenzyl vs. Fluorophenyl: The 4-chlorobenzyl group in the target compound increases lipophilicity compared to BMS-777607’s 4-fluorophenyl, which may affect membrane permeability and pharmacokinetics .

Antimicrobial Potential: Analogous compounds with chlorophenyl and nitrophenyl groups (e.g., ’s derivative) show antimicrobial activity, suggesting the target compound may share this trait. The 4-fluoro substituent could further modulate selectivity against bacterial vs. mammalian cells .

Kinase Inhibition :

  • BMS-777607’s efficacy as a Met kinase inhibitor highlights the importance of pyridine-3-carboxamide scaffolds in targeting kinases. The target compound’s nitro group may confer distinct selectivity profiles, though experimental validation is needed .

Solubility and Stability :

  • The sulfamoylphenyl group in CAS 899991-34-5 improves aqueous solubility compared to the target compound’s nitrophenyl, which is more hydrophobic. Such modifications are critical for optimizing drug-likeness .

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